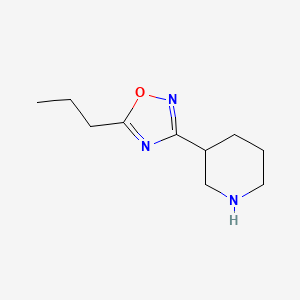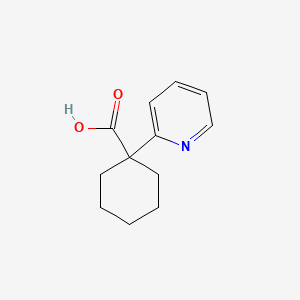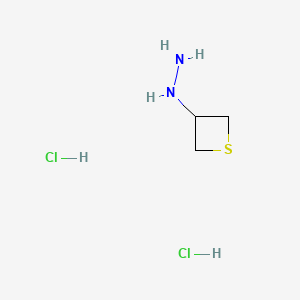
1-(Thietan-3-yl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thietan-3-yl)hydrazine dihydrochloride, also known as 1-(3-thietanyl)hydrazine dihydrochloride, is a chemical compound with the molecular formula C3H10Cl2N2S . It has a molecular weight of 177.1 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H8N2S.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Analytical Techniques for Impurity Control
"1-(Thietan-3-yl)hydrazine dihydrochloride" is part of a broad class of compounds that includes hydrazines, hydrazides, and hydrazones. These compounds are scrutinized for their genotoxic impurities due to potential health risks. Advanced analytical methodologies, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC), are employed to detect and quantify these impurities in pharmaceuticals. The versatility of these techniques, including derivatization methods, enables precise control and assurance of product safety (Elder, Snodin, & Teasdale, 2011).
Antimicrobial Applications
Hydrazide-hydrazone derivatives exhibit a spectrum of biological activities, including antimicrobial properties. These compounds have shown significant activity against a range of bacterial and fungal pathogens, making them of interest in the development of new antimicrobial agents. The structural flexibility of hydrazide-hydrazones allows for the synthesis of diverse molecules, offering potential solutions to antibiotic resistance challenges (Popiołek, 2016).
Environmental and Green Chemistry Applications
The environmental impact of chemical processes is a growing concern. Research into green chemistry approaches for the synthesis and application of hydrazine derivatives, including "this compound," emphasizes the reduction of harmful by-products and the use of environmentally benign reagents. These efforts align with sustainable development goals by minimizing the ecological footprint of chemical production and usage (Ismail, 2019).
Electrochemical Sensing Applications
The detection and quantification of hydrazines in environmental samples are critical due to their toxic and carcinogenic properties. Graphene-based nanomaterials have emerged as potent electrocatalysts for the electrochemical sensing of hydrazines. These materials offer high sensitivity, selectivity, and stability, making them suitable for the development of advanced sensors for monitoring hydrazine levels in water and other matrices (Singh et al., 2022).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
thietan-3-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPAXBTTAPLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857423 |
Source


|
| Record name | (Thietan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374651-59-8 |
Source


|
| Record name | (Thietan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

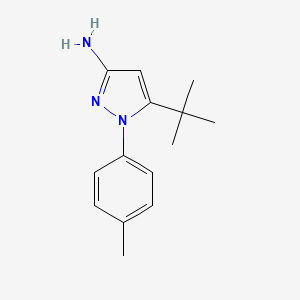
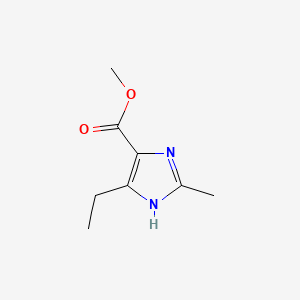
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)
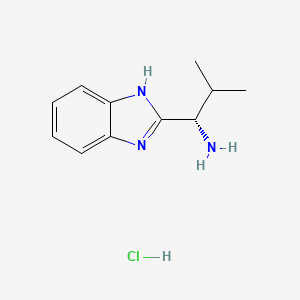

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)


![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
